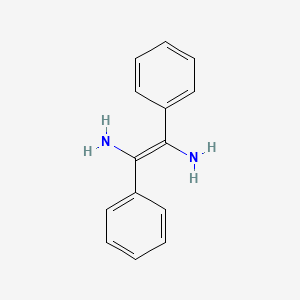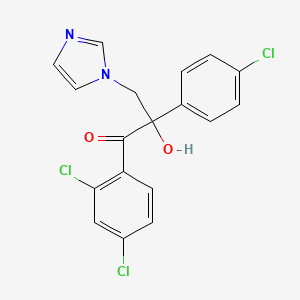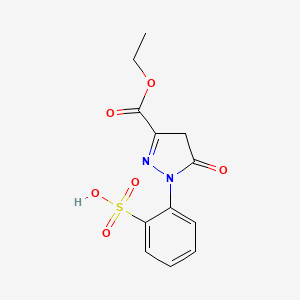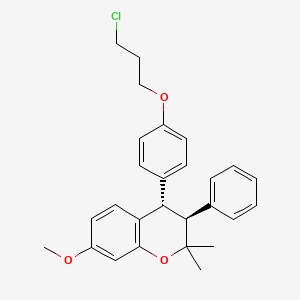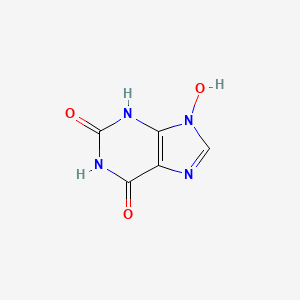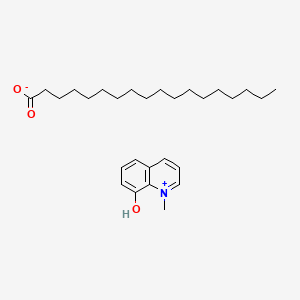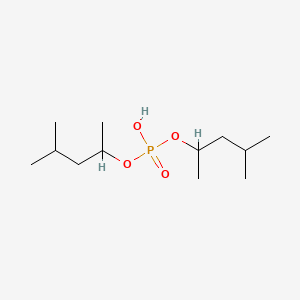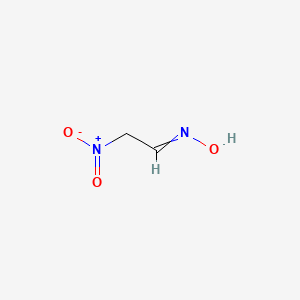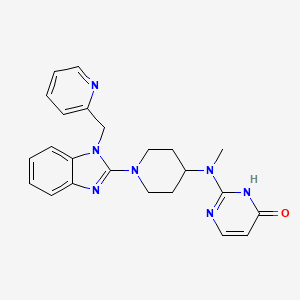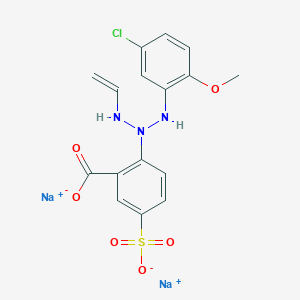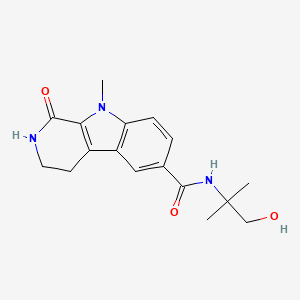
5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of the ethylsulfonyl and methoxy groups in the benzene ring adds unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-ethylsulfonyl-2-methoxyaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to precisely control reaction conditions such as temperature, pH, and reagent concentrations.
化学反应分析
Types of Reactions
5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: These reactions often require alkaline conditions and the presence of a coupling component such as phenol or an aromatic amine.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo compounds are the primary products, which have applications in dye and pigment industries.
Reduction Reactions: The major product is 5-ethylsulfonyl-2-methoxyaniline.
科学研究应用
5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: The compound can be used in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The presence of the ethylsulfonyl and methoxy groups can influence the reactivity and selectivity of these reactions by stabilizing the intermediates and directing the course of the reaction.
相似化合物的比较
Similar Compounds
5-chloro-2-methoxybenzenediazonium tetrachlorozincate (21): This compound has a similar diazonium structure but with a chloro substituent instead of the ethylsulfonyl group.
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: This compound shares the ethylsulfonyl and methoxy groups but lacks the diazonium functionality.
Uniqueness
The unique combination of the ethylsulfonyl and methoxy groups in 5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) provides distinct chemical properties that are not present in similar compounds. This makes it particularly valuable in specific applications where these functional groups can enhance reactivity, selectivity, and stability.
属性
CAS 编号 |
85237-48-5 |
|---|---|
分子式 |
C18H22Cl4N4O6S2Zn |
分子量 |
661.7 g/mol |
IUPAC 名称 |
5-ethylsulfonyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C9H11N2O3S.4ClH.Zn/c2*1-3-15(12,13)7-4-5-9(14-2)8(6-7)11-10;;;;;/h2*4-6H,3H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
UORUCBVXNYJNBP-UHFFFAOYSA-J |
规范 SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.CCS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



